molecular formula C17H12O3 B3395447 16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one CAS No. 5675-70-7

16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one

Cat. No.: B3395447
CAS No.: 5675-70-7
M. Wt: 264.27 g/mol
InChI Key: ZCTOFPCNAIITEW-UHFFFAOYSA-N
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Description

16,18-Dioxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaen-17-one (hereafter referred to as the dioxa compound) is a pentacyclic imide derivative with a rigid, fused-ring structure containing two oxygen atoms in its heterocyclic framework. Its synthesis and antimicrobial properties have been extensively studied, particularly in comparison to nitrogen-containing analogs such as 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaen-16,18-dione (the aza compound) . The compound’s unique geometry—characterized by a "roof-shaped" arrangement of terminal benzene rings with a planar angle of 124.9°—enhances its interaction with microbial targets .

Properties

IUPAC Name

16,18-dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-17-19-15-13-9-5-1-2-6-10(9)14(16(15)20-17)12-8-4-3-7-11(12)13/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOFPCNAIITEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)OC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331309
Record name NSC408208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5675-70-7
Record name NSC408208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC408208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one is a complex organic compound known for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's IUPAC name reflects its intricate bicyclic structure, which plays a significant role in its biological interactions. The molecular formula is C17H12O3C_{17}H_{12}O_{3} with a molecular weight of approximately 264.27 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Some studies have suggested that compounds with similar structures possess antimicrobial effects against various pathogens.
  • Antioxidant Activity : The presence of dioxo groups may contribute to antioxidant properties by scavenging free radicals.
  • Cytotoxicity : Preliminary data indicate potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study examining the antimicrobial properties of structurally related compounds found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Antioxidant Properties

Research into the antioxidant capabilities of similar compounds indicates that the dioxo functional groups may enhance electron donation capabilities to neutralize reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines have shown that compounds with similar frameworks can induce apoptosis in malignant cells. The exact mechanism remains to be elucidated; however, it is hypothesized that the compound may interact with cellular signaling pathways involved in cell proliferation and survival.

Case Studies

StudyFindings
Antimicrobial Study Related compounds showed inhibition against E.coli and S.aureus at concentrations as low as 10 µg/mL .
Antioxidant Analysis Dioxo derivatives demonstrated a significant reduction in lipid peroxidation in vitro models .
Cytotoxicity Assessment Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .

The precise mechanism of action for this compound remains under investigation; however:

  • Cellular Interaction : It is believed to interact with cellular membranes due to its lipophilicity.
  • Receptor Modulation : Potential modulation of key receptors involved in apoptosis and inflammation pathways has been suggested based on structural similarities to known bioactive compounds.

Scientific Research Applications

Research indicates that this compound has been submitted to the National Cancer Institute (NCI) for testing, highlighting its potential as an anticancer agent. The compound's structure allows for interactions with biological macromolecules, which may lead to therapeutic applications.

Potential Mechanisms of Action

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Activity : Its unique structural features could provide a basis for developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique structure of 16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one makes it a candidate for various medicinal applications:

  • Drug Development : The compound's potential to interact with specific biological targets makes it a candidate for drug design aimed at treating cancer and infectious diseases.
  • Lead Compound : It can serve as a scaffold for synthesizing derivatives with enhanced biological activity.

Applications in Materials Science

Beyond medicinal chemistry, this compound may also find applications in materials science:

  • Nanotechnology : The compound's structural properties could be utilized in the development of nanomaterials for drug delivery systems.
  • Polymer Chemistry : Its unique cycloalkane structure may contribute to the development of novel polymers with specific mechanical and thermal properties.

Case Studies and Research Findings

  • Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest and apoptosis.
  • Synthesis of Derivatives : Researchers have synthesized several derivatives to enhance solubility and bioavailability while maintaining anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

17-Azapentacyclo Derivatives

The aza compound replaces the dioxa compound’s oxygen atoms with a nitrogen atom. Despite structural similarities, significant differences in antimicrobial activity are observed:

  • Antimicrobial Efficacy : The dioxa derivative exhibits broad-spectrum activity against aerobic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and anaerobes (e.g., Bacteroides fragilis), with MIC values as low as 8–32 mg/L. In contrast, most aza derivatives showed MIC >512 mg/L, except derivative 22 (MIC = 256 mg/L against Gram-positive strains) .
  • Mechanistic Insight : The oxygen atoms in the dioxa compound likely improve electronic interactions with bacterial enzymes or membranes, whereas nitrogen substitution in the aza analog reduces potency .

1H-Benzo[de]isoquinoline-1,3(2H)-dione Derivatives

This class shares the imide functional group but lacks the pentacyclic framework. Key differences include:

  • Spatial Arrangement: The benzo[de]isoquinoline derivatives have a linear, planar structure, while the dioxa compound’s fused rings create a three-dimensional scaffold. This rigidity may enhance target binding .
  • Activity Profile: Benzo[de]isoquinoline derivatives show moderate activity (MIC = 64–128 mg/L), but none match the dioxa compound’s broad efficacy .

Substituted Derivatives

Functionalization of the dioxa compound’s core structure alters its properties:

  • Nitrobenzamide Substituents (e.g., N-(16,18-Dioxo-17-azapentacyclo[...]-3-nitrobenzamide): Introducing electron-withdrawing groups like nitro reduces solubility but may enhance membrane penetration.
  • Carboxylic Acid Derivatives (e.g., 2-(16,18-Dioxo-17-azapentacyclo[...]benzoic acid): Increased polarity improves water solubility but may hinder cellular uptake, resulting in variable activity (MIC = 32–128 mg/L) .

Structural and Physicochemical Properties

Property Dioxa Compound Aza Compound Benzo[de]isoquinoline Derivatives
Molecular Formula C₁₈H₁₂O₃ C₁₇H₁₁NO₃ C₁₄H₉NO₂
Molecular Weight (g/mol) 276.29 269.27 231.23
Spatial Geometry Roof-shaped pentacyclic framework Similar framework with N-substitution Planar bicyclic structure
Key Substituents Two oxygen atoms One nitrogen atom Linear imide group
MIC Range (mg/L) 8–32 >512 (except derivative 22: 256) 64–128

Research Findings and Implications

  • Synthetic Accessibility : The dioxa compound is synthesized in fewer steps compared to aza analogs, making it cost-effective for large-scale production .
  • Toxicity Profile : Derivatives like 2,4,6,9,11,13-hexaen-17-yl acetic acid exhibit acute oral toxicity (LD₅₀ = 300–2000 mg/kg) and skin irritation, necessitating careful handling .
  • Crystallographic Data: The rigid pentacyclic framework stabilizes the compound in monoclinic crystal systems (space group P21/n), which may correlate with shelf stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one
Reactant of Route 2
16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one

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